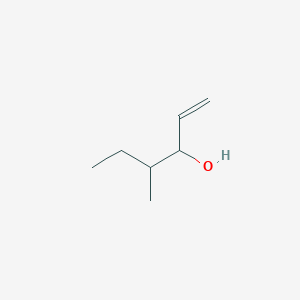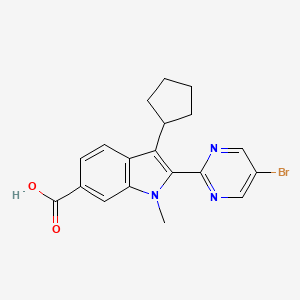![molecular formula C12H14N2O B8702880 2,5-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one CAS No. 89733-50-6](/img/structure/B8702880.png)
2,5-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,5-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one is a heterocyclic compound that belongs to the class of bipyridines This compound is characterized by its unique structure, which includes two pyridine rings connected by a dihydro bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethylpyridine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2,5-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that may include acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
科学的研究の応用
2,5-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It finds applications in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
作用機序
The mechanism of action of 2,5-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
類似化合物との比較
2,2’-Bipyridine: Another bipyridine derivative with different substitution patterns.
4,4’-Bipyridine: Known for its use in coordination chemistry and as a ligand in metal-organic frameworks.
3,3’-Bipyridine: Similar in structure but with different electronic properties due to the position of the nitrogen atoms.
Uniqueness: 2,5-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one is unique due to its specific substitution pattern and the presence of a dihydro bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other bipyridine derivatives may not be suitable.
特性
CAS番号 |
89733-50-6 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC名 |
3,6-dimethyl-5-pyridin-4-yl-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-8-7-11(9(2)14-12(8)15)10-3-5-13-6-4-10/h3-6,8H,7H2,1-2H3,(H,14,15) |
InChIキー |
IOHQOPKWUWPINL-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=C(NC1=O)C)C2=CC=NC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B8702821.png)









![2-Isopropyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide](/img/structure/B8702901.png)
